molecular formula C15H11F3N4O B1459980 4-(5-(3-(Trifluoromethyl)phenylamino)-4H-1,2,4-triazol-3-yl)phenol CAS No. 877874-79-8

4-(5-(3-(Trifluoromethyl)phenylamino)-4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B1459980
CAS No.: 877874-79-8
M. Wt: 320.27 g/mol
InChI Key: LCMJKGUSNHOMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-(3-(Trifluoromethyl)phenylamino)-4H-1,2,4-triazol-3-yl)phenol is a useful research compound. Its molecular formula is C15H11F3N4O and its molecular weight is 320.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-(5-(3-(Trifluoromethyl)phenylamino)-4H-1,2,4-triazol-3-yl)phenol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to form complexes with proteins through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can alter the structure and function of the proteins, potentially leading to changes in their biochemical activity. Additionally, this compound may act as an inhibitor or activator of specific enzymes, thereby influencing various metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the concentration of the compound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it may modulate the activity of key signaling molecules, leading to alterations in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic processes, thereby impacting cellular energy production and overall metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . Additionally, it may interact with transcription factors and other regulatory proteins, leading to changes in gene expression. The presence of the trifluoromethyl group in its structure enhances its binding affinity and specificity for certain targets, making it a potent modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but it may undergo degradation over extended periods . The degradation products can have different biochemical properties, potentially leading to altered cellular responses. Long-term exposure to this compound in in vitro and in vivo studies has revealed its impact on cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular damage. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism. The interactions with key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, underscore its role in modulating energy production and utilization within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization and accumulation in particular cellular compartments, influencing its biochemical activity. The compound’s ability to cross cellular membranes and reach target sites is essential for its effectiveness in modulating biochemical pathways.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is critical for its activity, as it allows the compound to interact with specific biomolecules and exert its effects within the appropriate cellular context. Understanding the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-[3-[3-(trifluoromethyl)anilino]-1H-1,2,4-triazol-5-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O/c16-15(17,18)10-2-1-3-11(8-10)19-14-20-13(21-22-14)9-4-6-12(23)7-5-9/h1-8,23H,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMJKGUSNHOMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NNC(=N2)C3=CC=C(C=C3)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731086
Record name 4-{5-[3-(Trifluoromethyl)anilino]-1,2-dihydro-3H-1,2,4-triazol-3-ylidene}cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877874-79-8
Record name 4-{5-[3-(Trifluoromethyl)anilino]-1,2-dihydro-3H-1,2,4-triazol-3-ylidene}cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-(3-(Trifluoromethyl)phenylamino)-4H-1,2,4-triazol-3-yl)phenol
Reactant of Route 2
Reactant of Route 2
4-(5-(3-(Trifluoromethyl)phenylamino)-4H-1,2,4-triazol-3-yl)phenol
Reactant of Route 3
4-(5-(3-(Trifluoromethyl)phenylamino)-4H-1,2,4-triazol-3-yl)phenol
Reactant of Route 4
4-(5-(3-(Trifluoromethyl)phenylamino)-4H-1,2,4-triazol-3-yl)phenol
Reactant of Route 5
4-(5-(3-(Trifluoromethyl)phenylamino)-4H-1,2,4-triazol-3-yl)phenol
Reactant of Route 6
4-(5-(3-(Trifluoromethyl)phenylamino)-4H-1,2,4-triazol-3-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.